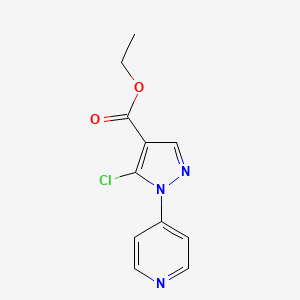![molecular formula C11H19N3O2 B14143395 N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 926225-11-8](/img/structure/B14143395.png)
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the cyclopropylamino group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with 2-cyclopropylamino-2-oxoethyl chloride under basic conditions to form the desired compound. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and promote the formation of the amide bond .
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction conditions such as temperature and pressure .
Chemical Reactions Analysis
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-sulfonamide: This compound features a sulfonamide group, which can alter its reactivity and biological activity.
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-thioamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
926225-11-8 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[2-(cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C11H19N3O2/c15-10(14-9-1-2-9)7-13-11(16)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H,13,16)(H,14,15) |
InChI Key |
KZYYYDDNXSBEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
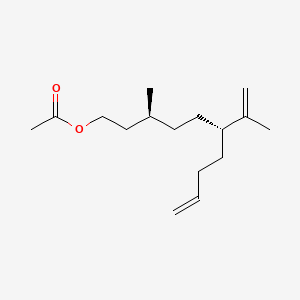

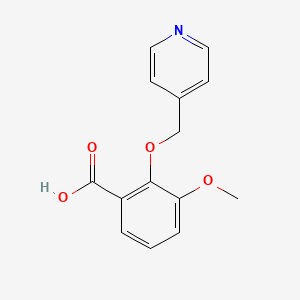
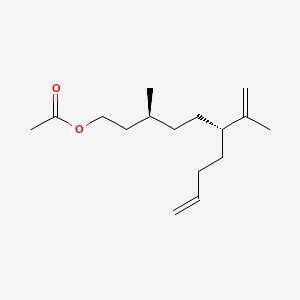
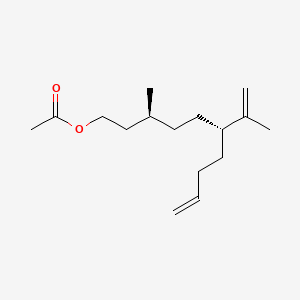
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
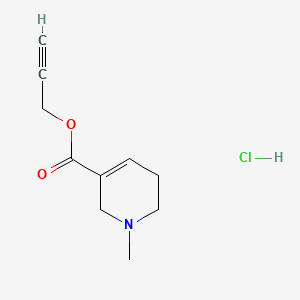


![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
